Cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+)
Description
Cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+) is an organometallic complex featuring a central iron(II) ion coordinated to two cyclopentadienyl-derived ligands: one unsubstituted cyclopenta-1,3-diene and one ethynyl-substituted cyclopenta-1,3-diene. This structure is analogous to ferrocene (bis(cyclopentadienyl)iron(II)), a well-studied sandwich complex . The ethynyl substituent introduces electronic and steric modifications, altering reactivity and applications compared to symmetric ferrocene derivatives.
The cyclopentadienyl ligand’s aromaticity (6 π-electrons) stabilizes the complex, as described by its low pKa (~15) and resonance stabilization .
Properties
Molecular Formula |
C12H10Fe |
|---|---|
Molecular Weight |
210.05 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C7H5.C5H5.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h1,3-6H;1-5H;/q2*-1;+2 |
InChI Key |
BXSUNBWPHNMDRM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |
Related CAS |
33410-56-9 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+) typically involves the coordination of cyclopenta-1,3-diene and 1-ethynylcyclopenta-1,3-diene ligands to an iron(2+) center. One common method is the reaction of iron(2+) salts with cyclopenta-1,3-diene and 1-ethynylcyclopenta-1,3-diene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve the large-scale synthesis of cyclopenta-1,3-diene and 1-ethynylcyclopenta-1,3-diene, followed by their coordination to iron(2+) in a continuous flow reactor. This method ensures high yield and purity of the final product, making it suitable for various industrial applications.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+) undergoes several types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states, leading to the formation of different iron complexes.
Reduction: The compound can be reduced to lower oxidation states, which may alter its reactivity and stability.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of new organometallic complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Ligand substitution reactions can be facilitated by the use of coordinating solvents and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while reduction may produce iron(0) complexes. Substitution reactions can lead to a variety of new organometallic compounds with different ligands.
Scientific Research Applications
Chemical Applications
Catalysis
Cyclopenta-1,3-diene;iron(2+) is widely used as a catalyst in organic reactions. It facilitates various processes such as:
- Cross-Coupling Reactions : It plays a crucial role in forming carbon-carbon bonds.
- Hydrogenation : The compound is effective in hydrogenating alkenes and alkynes, enhancing the efficiency of these reactions.
- Diels-Alder Reactions : As a diene, cyclopenta-1,3-diene readily participates in Diels-Alder reactions, forming complex cyclic structures that are valuable in synthetic chemistry.
Biological Applications
Anticancer Research
Research has shown that derivatives of cyclopenta-1,3-diene;iron(2+) exhibit significant biological activity. Notable findings include:
- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells, making it a candidate for anticancer therapy.
- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, including Staphylococcus aureus.
| Study Reference | Type of Study | Key Findings |
|---|---|---|
| In vitro cancer cell study | Anticancer efficacy | Induced apoptosis in breast cancer cells |
| Antimicrobial assay | Antimicrobial activity | Inhibited growth of Staphylococcus aureus |
| Mechanistic study | Mechanism of action | Identified oxidative stress as a key mechanism |
Industrial Applications
Fuel Additives and Polymers
In the industrial sector, cyclopenta-1,3-diene;iron(2+) is utilized for:
- Fuel Additives : It improves performance and reduces emissions in fuel formulations.
- Polymer Production : The compound serves as a precursor for various polymers and liquid crystals, contributing to advancements in material science.
Electrochemical Applications
Cyclopenta-1,3-diene;iron(2+) is also explored for its electrochemical properties:
- Electrocatalysts Development : Its excellent redox properties make it suitable for developing electrocatalysts used in fuel cells and batteries. The iron center facilitates electron transfer processes essential for efficient energy conversion.
Case Study 1: Anticancer Activity
A recent study investigated the anticancer potential of cyclopenta-1,3-diene;iron(2+) derivatives. The results showed that these compounds could significantly reduce cell viability in breast cancer cell lines through apoptosis induction.
Case Study 2: Electrocatalytic Performance
Another study focused on the electrocatalytic properties of cyclopenta-1,3-diene;iron(2+) in fuel cells. The findings highlighted its efficiency in facilitating the oxygen reduction reaction (ORR), making it a promising candidate for future energy applications.
Mechanism of Action
The mechanism by which cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+) exerts its effects involves the coordination of the iron center to the ligands, which stabilizes the compound and enhances its reactivity. The iron center can participate in various redox reactions, facilitating electron transfer processes that are crucial for its catalytic activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Research Findings and Key Data
Electronic Structure Analysis
Biological Activity
Cyclopenta-1,3-diene and its derivatives, particularly the organometallic compound cyclopenta-1,3-diene; 1-ethynylcyclopenta-1,3-diene; iron(2+) , have garnered attention for their potential biological activities. This article explores their synthesis, biological properties, and applications based on diverse scientific literature.
Compound Overview
Chemical Structure : The compound consists of cyclopentadienyl ligands coordinated to an iron center. Its general formula is represented as Fe(C₅H₄)(C₅H₄C≡CH), indicating the presence of an ethynyl group that may enhance its reactivity and biological interactions.
Synthesis : The synthesis typically involves the reaction of cyclopentadiene with iron(II) salts under controlled conditions. The ethynyl group can be introduced through coupling reactions or via functionalization of cyclopentadiene derivatives.
Anticancer Properties
Research has indicated that cyclopentadiene derivatives exhibit anticancer activity . Studies have shown that these compounds can interact with cellular components such as DNA and proteins, potentially leading to apoptosis in cancer cells. For instance, cyclopentadienyl complexes have been demonstrated to inhibit tumor growth in various in vitro and in vivo models by disrupting cellular signaling pathways involved in proliferation and survival .
Antimicrobial Activity
The antimicrobial properties of cyclopenta-1,3-diene derivatives have also been investigated. These compounds have shown effectiveness against a range of bacterial strains, suggesting their potential as new antimicrobial agents. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic processes.
The biological activity of these compounds can be attributed to their ability to form stable complexes with biomolecules. The iron center facilitates redox reactions, which may lead to the generation of reactive oxygen species (ROS) that can damage cellular components. Furthermore, the cyclopentadienyl ligands can enhance binding affinity to target molecules .
Case Studies
- Anticancer Studies : A study focusing on the effects of cyclopentadienyl iron complexes on human cancer cell lines reported significant cytotoxicity at micromolar concentrations. The mechanism was linked to oxidative stress induction and subsequent apoptosis .
- Antimicrobial Efficacy : Another investigation evaluated the antibacterial properties of cyclopenta-1,3-diene derivatives against Gram-positive and Gram-negative bacteria. Results showed a dose-dependent inhibition of bacterial growth, indicating potential for therapeutic applications.
Data Tables
Q & A
Q. What are the primary synthetic routes for preparing cyclopenta-1,3-diene ligands, and how do reaction conditions influence product purity?
Basic
Cyclopenta-1,3-diene can be synthesized via:
- Dimerization of butadiene : Catalyzed by transition metals (Ni/Co) via [4+2] cycloaddition .
- Thermal decomposition of cyclopentanone : Acid-catalyzed cleavage at elevated temperatures .
- Dehydrogenation of cyclopentene : Using Pt/Pd catalysts to remove hydrogen .
- Retro-Diels-Alder reaction : Thermal cleavage of dicyclopentadiene .
Product purity depends on:
- Catalyst selectivity (e.g., Ni vs. Co for dimerization byproducts).
- Temperature control (higher temps risk side reactions like oligomerization).
- Solvent polarity (non-polar solvents favor cyclopentadiene stability).
Q. How can density functional theory (DFT) predict the electronic structure and stability of iron(2+) complexes with cyclopenta-1,3-diene derivatives?
Advanced
DFT methods, such as the Colle-Salvetti correlation-energy formula, model electron density and kinetic energy to calculate:
- Aromatic stability : Confirming the 6π-electron rule in cyclopentadienyl anions .
- Metal-ligand bonding : Charge distribution between Fe²⁺ and substituted ligands (e.g., ethynyl groups) .
- Reactivity trends : Frontier molecular orbitals (HOMO/LUMO) predict sites for electrophilic/nucleophilic attack .
Q. Example workflow :
Optimize geometry using B3LYP/6-31G(d).
Calculate electron localization function (ELF) to visualize aromaticity.
Compare theoretical vs. experimental IR/NMR data to validate models .
Q. What spectroscopic techniques are most effective for characterizing substituted cyclopentadienyl iron complexes?
Q. Basic
Q. How do steric and electronic effects of ethynyl substituents influence catalytic reactivity in iron(2+) complexes?
Q. Advanced
- Electronic effects : Ethynyl groups withdraw electron density via sp-hybridization, stabilizing Fe²⁺ and altering redox potentials. This enhances catalytic activity in cross-coupling reactions .
- Steric effects : Bulky substituents hinder substrate access but improve selectivity. For example, 1-ethynyl groups in asymmetric catalysis enforce facial selectivity in Diels-Alder reactions .
Case study : Iron tricarbonyl complexes with ethynylcyclopentadienyl ligands show 93% enantiomeric excess in ketone hydrogenation under UV irradiation .
Q. What experimental approaches confirm the aromaticity of cyclopentadienyl anions in coordination complexes?
Q. Basic
Q. How do thermal decomposition pathways affect substituted cyclopentadienyl iron complexes in high-temperature applications?
Advanced
Pyrolysis studies (e.g., TG-DTG) reveal:
- Decomposition products : Cyclopenta-1,3-diene, CO, and Fe nanoparticles form at >400°C .
- Kinetics : Activation energy (Eₐ) correlates with substituent electron-withdrawing strength. Ethynyl groups increase Eₐ by 15–20 kJ/mol .
Mitigation strategies : Encapsulation in mesoporous silica improves thermal stability by 150°C .
Q. How to resolve discrepancies between experimental ESR data and theoretical predictions for cyclopentadienyl radical ions?
Q. Data Contradiction Analysis
Validate computational parameters : Adjust basis sets (e.g., 6-311++G(d,p)) and hybrid functionals (e.g., CAM-B3LYP) to better model spin density .
Re-examine sample purity : Trace O₂ or moisture may generate artifacts in ESR signals .
Cross-reference with UV-Vis : Compare λₘₐₓ of radical ions to DFT-predicted electronic transitions .
Q. What strategies introduce ethynyl groups onto cyclopenta-1,3-diene while maintaining Fe²⁺ coordination stability?
Q. Synthesis Design
- Sonogashira coupling : React iodocyclopentadiene with terminal alkynes (e.g., HC≡C-R) using Pd/Cu catalysts .
- Protecting groups : Use trimethylsilyl (TMS) ethynyl to prevent ligand oxidation during complexation. Post-synthesis desilylation with K₂CO₃ .
Stability test : Cyclic voltammetry confirms Fe²⁺/Fe³⁺ redox potential remains unchanged (±0.05 V) post-modification .
Q. How can cyclopentadienyl iron complexes be optimized as corrosion inhibitors?
Q. Application
Q. What mechanistic insights arise from studying Diels-Alder reactivity of ethynylcyclopentadienes in iron complexation?
Q. Mechanistic Study
- Regioselectivity : Ethynyl groups direct endo transition states, favoring bicyclic adducts (e.g., norbornene derivatives) .
- Kinetic vs. thermodynamic control : Lower temps (0°C) favor kinetic products (cis-adducts), while higher temps (80°C) yield trans-isomers .
Experimental validation : In-situ FTIR monitors reaction progress via carbonyl band shifts (Δν = 30 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
